molecular formula C23H28N6 B2840808 N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-62-6

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No. B2840808
CAS RN: 898623-62-6
M. Wt: 388.519
InChI Key: DTRFKLDINWDMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. BPTES selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Scientific Research Applications

Materials Chemistry and Physics

Synthesis and Two-Photon Absorption Property of New π-Conjugated Dendritic Fluorophores

The compound has been studied for its two-photon absorption characteristics, which are crucial for applications in photopolymerization, optical limiting, and fluorescence imaging. The study demonstrated that certain derivatives, including triazine-based molecules, exhibit significant two-photon absorption cross-sections, indicating potential for advanced optical materials (Yan et al., 2007).

Polymer Science

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Research into the synthesis of novel diamines containing pyridine and trifluoromethylphenyl groups, like the one mentioned, has led to the development of fluorinated polyamides. These polymers are characterized by high thermal stability, low moisture absorption, and excellent dielectric properties, making them suitable for electronic and aerospace applications (Liu et al., 2013).

High Transparent Polyimides Containing Pyridine and Biphenyl Units

The incorporation of pyridine units into polyimides has been explored for enhancing the thermal, mechanical, and optical properties of these materials. Such modifications result in polymers with high transparency, stability, and performance suitable for optoelectronic applications (Guan et al., 2015).

Coordination Chemistry

Surrogates of 2,2′-Bipyridine Designed to Chelate Ag(I)

Derivatives of triazines have been designed to mimic the chelating properties of 2,2′-bipyridine, facilitating the creation of complex structures through metal coordination and hydrogen bonding. These studies contribute to the development of novel crystalline materials with potential applications in catalysis, separation processes, and materials science (Duong et al., 2011).

Organic Electronics

High Electron Mobility Layers of Triazines

Triazine compounds have shown to significantly improve the performance of organic light-emitting diodes (OLEDs) by serving as excellent electron-transport layers. These materials help in reducing driving voltages and enhancing power conversion efficiencies, thereby contributing to the advancement of OLED technology (Matsushima et al., 2010).

properties

IUPAC Name

2-N,4-N-bis(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-3-17-7-11-19(12-8-17)24-21-26-22(25-20-13-9-18(4-2)10-14-20)28-23(27-21)29-15-5-6-16-29/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRFKLDINWDMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

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